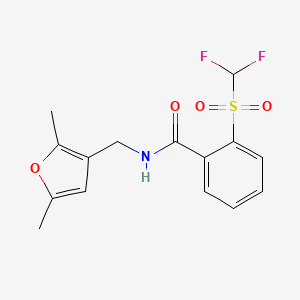

2-((difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of difluoromethyl sulfone for the direct difluoromethylation of N-methacryloyl benzamides under visible light conditions . This method could potentially be adapted for the synthesis of "2-((difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide" by choosing appropriate starting materials and reaction conditions. Another synthesis approach is demonstrated in the preparation of a difluorobenzamide derivative, which was synthesized from 2,6-difluorobenzoic acid in a multi-step process . This indicates that complex benzamide derivatives can be synthesized through careful selection of starting materials and reaction sequences.

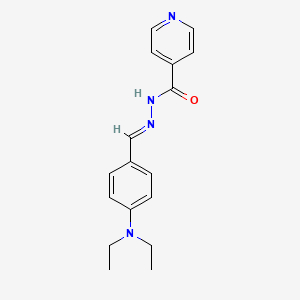

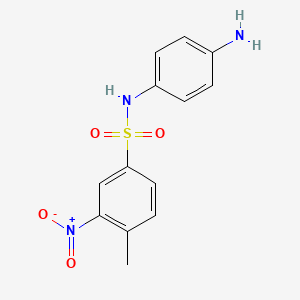

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be investigated using density functional theory (DFT), as shown in the study of N-((4-aminophenyl)sulfonyl)benzamide . This approach could be applied to "this compound" to predict its vibrational frequencies, potential energy distribution, and reactivity descriptors. Molecular docking could also be used to assess the interaction of the compound with biological targets, as demonstrated in the study .

Chemical Reactions Analysis

The papers do not provide specific reactions for "this compound," but they do describe reactions involving similar sulfone and benzamide groups. For instance, the photoredox-catalyzed trifluoromethylation of N-methacryloyl benzamides suggests that the compound may also undergo similar radical processes under appropriate conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide insights. For example, the synthesis of a PET agent for imaging B-Raf(V600E) in cancers involved the characterization of a difluorobenzamide derivative, which required high purity and specific activity for biological applications . This suggests that the compound of interest may also possess unique physical and chemical properties that could be relevant for similar applications.

Relevant Case Studies

The papers provided do not include case studies directly related to "this compound." However, the synthesis of substituted benzamide derivatives for anticancer activity indicates that benzamide compounds can have significant biological effects, which could be an area of interest for further case studies involving the compound .

Scientific Research Applications

Unique Chemical Structure and Insecticidal Activity

Flubendiamide, a compound with a structure similar to 2-((difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide, exhibits a unique chemical structure characterized by novel substituents, which include a sulfonylalkyl group. This structure contributes to its extremely strong insecticidal activity, especially against lepidopterous pests. Flubendiamide's distinct mode of action and safety for non-target organisms make it a valuable agent in insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Advancements in Polymer Science

The unique structural features of compounds related to this compound are leveraged in polymer science. For example, the development of aromatic polyamides with pendent fluorene moieties, utilizing similar chemical structures, showcases advancements in creating thermally stable polymers with specific optical and electrical properties (Rafiee & Golriz, 2014).

Enhancements in Material Science

The compound's structural analogs are used in the preparation of novel materials. For instance, ether-sulfone-dicarboxylic acids, bearing structural similarities, have been developed for the creation of aromatic polyamides with unique properties, such as solubility in polar solvents and excellent thermal stability. These materials find applications in various high-performance contexts (Hsiao & Huang, 1997).

properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO4S/c1-9-7-11(10(2)22-9)8-18-14(19)12-5-3-4-6-13(12)23(20,21)15(16)17/h3-7,15H,8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDFTGMIYOFAQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3017822.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26,27-heptol](/img/structure/B3017825.png)

![[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3017826.png)

![2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B3017828.png)

methanone](/img/structure/B3017830.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid](/img/structure/B3017832.png)

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate](/img/structure/B3017836.png)

![2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B3017839.png)